molecular formula C7H8O4S B13296417 4-Methanesulfonylbenzene-1,2-diol

4-Methanesulfonylbenzene-1,2-diol

Cat. No.: B13296417
M. Wt: 188.20 g/mol
InChI Key: CFUJIEQXLCNWHW-UHFFFAOYSA-N
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Description

4-Methanesulfonylbenzene-1,2-diol is an organic compound with the molecular formula C7H8O4S It is a derivative of benzene, featuring a methanesulfonyl group and two hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylbenzene-1,2-diol typically involves the sulfonation of catechol (benzene-1,2-diol) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methanesulfonylbenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methanesulfonylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonylbenzene-1,2-diol is unique due to the presence of the methanesulfonyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

4-methylsulfonylbenzene-1,2-diol

InChI

InChI=1S/C7H8O4S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3

InChI Key

CFUJIEQXLCNWHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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